Cas no 5395-89-1 (2-methanesulfonylbenzaldehyde)

2-Methanesulfonylbenzaldehyde is a versatile organic compound with the molecular formula C₈H₈O₃S, featuring a benzaldehyde core substituted with a methanesulfonyl group at the 2-position. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The electron-withdrawing sulfonyl group enhances reactivity, making it useful in nucleophilic aromatic substitution and cross-coupling reactions. Its high purity and stability under standard conditions ensure reliable performance in synthetic applications. The compound's distinct structural features facilitate selective functionalization, enabling the development of complex molecular architectures. It is commonly employed in the synthesis of biologically active molecules, including kinase inhibitors and anti-inflammatory agents.
2-methanesulfonylbenzaldehyde structure
2-methanesulfonylbenzaldehyde structure
Product Name:2-methanesulfonylbenzaldehyde
CAS No:5395-89-1
MF:C8H8O3S
MW:184.212321281433
MDL:MFCD11052332
CID:381602
PubChem ID:220377
Update Time:2025-07-02

2-methanesulfonylbenzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2-Methylsulfonylbenzaldehyde
    • 2-(Methylsulfonyl)benzaldehyde
    • Benzaldehyde,2-(methylsulfonyl)-
    • 2-Methanesulfonylbenzaldehyde
    • Benzaldehyde, 2-(methylsulfonyl)-
    • NSC3012
    • methylsulfonylbenzaldehyde
    • methanesulfonyl benzaldehyde
    • 2-(methylsulphonyl)benzaldehyde
    • HFOCAQPWSXBFFN-UHFFFAOYSA-N
    • EBD31493
    • FCH887762
    • TRA0086997
    • SY003356
    • MFCD11052332
    • AKOS006308932
    • SCHEMBL536001
    • AS-31520
    • NSC-3012
    • DTXSID60277594
    • 5395-89-1
    • AMY9177
    • AC-2925
    • PD195054
    • diiodomethyl-p-tolylsulfone
    • 2-methanesulfonylbenzaldehyde
    • MDL: MFCD11052332
    • Inchi: 1S/C8H8O3S/c1-12(10,11)8-5-3-2-4-7(8)6-9/h2-6H,1H3
    • InChI Key: HFOCAQPWSXBFFN-UHFFFAOYSA-N
    • SMILES: S(C)(C1C=CC=CC=1C=O)(=O)=O

Computed Properties

  • Exact Mass: 184.01900
  • Monoisotopic Mass: 184.01941529g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 250
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 59.6
  • XLogP3: 0.6

Experimental Properties

  • Boiling Point: 385.7℃ at 760 mmHg
  • Flash Point: 249.7℃
  • PSA: 59.59000
  • LogP: 1.98340

2-methanesulfonylbenzaldehyde Security Information

  • Signal Word:Warning
  • Hazard Statement: H302
  • Warning Statement: P280-P305+P351+P338
  • Storage Condition:Inert atmosphere,Store in freezer, under -20°C

2-methanesulfonylbenzaldehyde Customs Data

  • HS CODE:2913000090
  • Customs Data:

    China Customs Code:

    2913000090

    Overview:

    2913000090 Item2912Other derivatives of the listed products [refer to halogenation,sulfonation,Nitrosative or nitrosative derivatives]. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%

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2-methanesulfonylbenzaldehyde Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:5395-89-1)2-methanesulfonylbenzaldehyde
Order Number:A870599
Stock Status:in Stock
Quantity:25.0g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:24
Price ($):250.0
Email:sales@amadischem.com

Additional information on 2-methanesulfonylbenzaldehyde

Professional Introduction to 2-Methanesulfonylbenzaldehyde (CAS No. 5395-89-1)

2-Methanesulfonylbenzaldehyde, with the chemical formula C₈H₆O₃ and CAS number 5395-89-1, is a significant compound in the field of organic chemistry and pharmaceutical research. This aromatic aldehyde derivative features a methanesulfonyl group attached to a benzaldehyde moiety, making it a versatile intermediate in synthetic chemistry. Its unique structural properties have garnered attention for its potential applications in drug development, agrochemicals, and material science.

The compound's molecular structure consists of a benzene ring substituted with both a formyl group (CHO) and a methanesulfonyl group (SO₂CH₃). This bifunctional nature allows for diverse chemical transformations, enabling the synthesis of more complex molecules. In recent years, researchers have explored the reactivity of 2-methanesulfonylbenzaldehyde in various cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, which are pivotal in constructing biaryl compounds essential for medicinal chemistry.

One of the most compelling aspects of 2-methanesulfonylbenzaldehyde is its role as a precursor in the synthesis of biologically active molecules. For instance, studies have demonstrated its utility in the preparation of novel sulfonamide derivatives, which exhibit promising pharmacological properties. These derivatives have shown potential in inhibiting enzymes involved in inflammatory pathways, making them attractive candidates for therapeutic intervention.

In the realm of drug discovery, the incorporation of sulfonyl groups into molecular frameworks has been widely recognized for enhancing binding affinity and metabolic stability. The methanesulfonyl moiety in 2-methanesulfonylbenzaldehyde contributes to this property, facilitating the development of high-affinity ligands for target proteins. Recent advancements in computational chemistry have further optimized the design of sulfonylated compounds, leveraging molecular modeling to predict binding interactions and improve drug-like characteristics.

The compound's applications extend beyond pharmaceuticals into the realm of materials science. Researchers have investigated its use as a building block for advanced polymers and coatings, where its aromatic structure imparts thermal stability and mechanical strength. Additionally, the presence of both aldehyde and sulfonyl functionalities allows for polymerization reactions that yield novel materials with tailored properties.

Recent studies have also highlighted the role of 2-methanesulfonylbenzaldehyde in catalytic processes. Its ability to act as a ligand or intermediate in transition metal-catalyzed reactions has opened new avenues for efficient synthetic methodologies. For example, palladium-catalyzed coupling reactions using this compound have enabled the rapid construction of complex organic molecules with high yields and selectivity.

The environmental impact of chemical synthesis is another critical consideration in modern research. The development of greener methodologies has led to innovations in the use of 2-methanesulfonylbenzaldehyde, including solvent-free reactions and catalytic systems that minimize waste generation. Such approaches align with global efforts to promote sustainable chemistry practices.

In conclusion, 2-methanesulfonylbenzaldehyde (CAS No. 5395-89-1) is a multifaceted compound with broad applications across multiple scientific disciplines. Its unique structural features make it an invaluable tool in pharmaceutical synthesis, material science, and catalysis. As research continues to uncover new methodologies and applications, this compound is poised to remain at the forefront of chemical innovation.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:5395-89-1)2-methanesulfonylbenzaldehyde
A870599
Purity:99%
Quantity:25.0g
Price ($):250.0
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